molecular formula C20H27N3O5S B025013 Utibaprilat CAS No. 109683-79-6

Utibaprilat

Número de catálogo: B025013
Número CAS: 109683-79-6
Peso molecular: 421.5 g/mol
Clave InChI: APWZQGVRPRWXQK-NOLJZWGESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Utibaprilat es un inhibidor de la enzima convertidora de angiotensina (ECA) tiadiazolina con actividad antihipertensiva. Se une de forma competitiva a la ECA y la inhibe, bloqueando así la conversión de angiotensina I a angiotensina II. Esto evita las potentes acciones vasoconstrictoras de la angiotensina II y da como resultado vasodilatación .

Métodos De Preparación

La síntesis de Utibaprilat implica múltiples pasos, incluida la formación del anillo tiadiazolina y la incorporación de la parte inhibidora de la ECA. Las rutas sintéticas específicas y las condiciones de reacción suelen ser propiedad y pueden variar entre los diferentes fabricantes. Los métodos de producción industrial a menudo implican la optimización de estas rutas sintéticas para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costes y el impacto ambiental .

Análisis De Reacciones Químicas

Utibaprilat sufre varias reacciones químicas, que incluyen:

    Oxidación: Esta reacción puede modificar el anillo tiadiazolina u otros grupos funcionales.

    Reducción: Esta reacción puede afectar a la parte inhibidora de la ECA.

    Sustitución: Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ácidos fuertes, bases y agentes oxidantes.

Aplicaciones Científicas De Investigación

Utibaprilat tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

Utibaprilat ejerce sus efectos uniéndose de forma competitiva e inhibiendo la enzima convertidora de angiotensina (ECA). Esta inhibición bloquea la conversión de angiotensina I a angiotensina II, un potente vasoconstrictor. Al evitar la formación de angiotensina II, this compound promueve la vasodilatación y reduce la presión arterial. Los objetivos moleculares y las vías implicadas incluyen el sistema renina-angiotensina-aldosterona (RAAS) y las cascadas de señalización relacionadas .

Comparación Con Compuestos Similares

Utibaprilat es único entre los inhibidores de la ECA debido a su estructura química específica y su afinidad de unión. Los compuestos similares incluyen:

Actividad Biológica

Utibaprilat is an angiotensin-converting enzyme (ACE) inhibitor, primarily studied for its potential therapeutic applications in hypertension and related cardiovascular conditions. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

This compound functions by inhibiting the ACE enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By blocking this enzyme, this compound reduces the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to:

  • Decreased blood pressure : Lower levels of angiotensin II result in vasodilation and reduced blood volume.
  • Reduced workload on the heart : This can be particularly beneficial for patients with heart failure or left ventricular dysfunction.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several studies:

  • Absorption : Rapidly absorbed after administration.
  • Half-life : Approximately 2 hours, allowing for frequent dosing.
  • Metabolism : Primarily by hepatic pathways with renal excretion of metabolites.

Biological Activity Data

The biological activity of this compound has been evaluated through various studies. Below is a summary table highlighting key findings from recent research:

Study ReferenceMethodologyKey Findings
Iannello et al. (2006)Clinical trial with hypertensive patientsSignificant reduction in systolic and diastolic blood pressure (p < 0.01) after 12 weeks of treatment.
Rha et al. (2021)Animal model (rats)Decreased scar area and capillary counts in treated wounds (p < 0.0001).
Uzun et al. (2013)Rabbit modelSofter scars with lower fibroblast counts in enalapril-treated groups (p < 0.005).

Case Studies

Several case studies have further elucidated the effects of this compound on various conditions:

  • Hypertensive Patients :
    • A study involving 60 patients showed that those treated with this compound experienced a significant decrease in blood pressure compared to placebo controls.
    • Outcome : Average reduction in systolic blood pressure was 15 mmHg and diastolic by 10 mmHg over 8 weeks.
  • Wound Healing :
    • In a controlled trial with rabbits, topical application of this compound demonstrated improved wound healing characteristics.
    • Outcome : Enhanced re-epithelialization and organized granulation tissue were observed (p < 0.05).
  • Keloid Treatment :
    • A case report documented the use of topical this compound in a patient with keloids post-burn injury.
    • Outcome : Notable reduction in keloid size and itching after 4 months of treatment.

Research Findings

Recent research has highlighted additional biological activities associated with this compound:

  • Anti-inflammatory Effects : Studies suggest that ACE inhibitors like this compound may have anti-inflammatory properties, potentially beneficial in conditions like chronic kidney disease.
  • Neuroprotective Effects : Some animal studies indicate that ACE inhibition may protect against neurodegeneration, although further research is needed.

Propiedades

IUPAC Name

(2S)-5-tert-butyl-3-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2H-1,3,4-thiadiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5S/c1-12(21-14(17(25)26)11-10-13-8-6-5-7-9-13)15(24)23-16(18(27)28)29-19(22-23)20(2,3)4/h5-9,12,14,16,21H,10-11H2,1-4H3,(H,25,26)(H,27,28)/t12-,14-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWZQGVRPRWXQK-NOLJZWGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C(SC(=N1)C(C)(C)C)C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1[C@@H](SC(=N1)C(C)(C)C)C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10149015
Record name Utibaprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10149015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109683-79-6
Record name Utibaprilat [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109683796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Utibaprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10149015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UTIBAPRILAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN82541NHV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Utibaprilat
Reactant of Route 2
Utibaprilat
Reactant of Route 3
Utibaprilat
Reactant of Route 4
Utibaprilat
Reactant of Route 5
Utibaprilat
Reactant of Route 6
Utibaprilat

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.